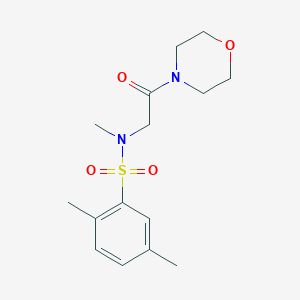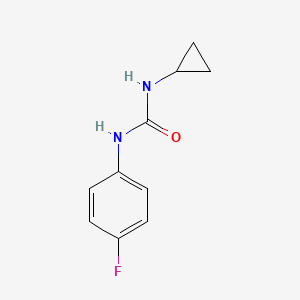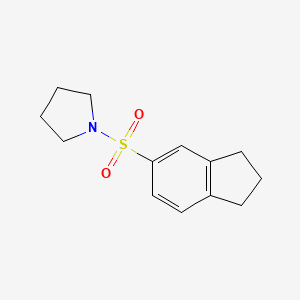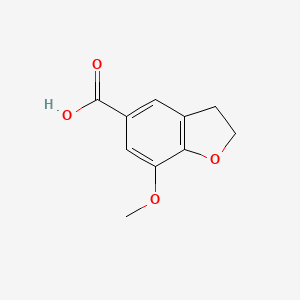![molecular formula C12H16N4OS B7647243 N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential in cancer treatment. This molecule is designed to be selectively activated in the low-oxygen environment of solid tumors, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide is designed to be selectively activated in the low-oxygen environment of solid tumors. Under hypoxic conditions, the molecule is converted into its active form, which is a DNA crosslinking agent. This leads to the formation of DNA adducts, which can cause cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in tumor cells. These include the induction of DNA damage, the inhibition of angiogenesis, and the modulation of tumor microenvironment. In addition, this compound has been shown to enhance the immune response against tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its selective activation in hypoxic conditions and its potential to enhance the efficacy of standard chemotherapy and radiotherapy. However, the molecule also has some limitations, including the need for a hypoxic environment for activation and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide. These include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity, the identification of biomarkers to predict patient response, and the exploration of its potential in combination with other cancer therapies. In addition, further studies are needed to better understand the molecular mechanisms underlying its antitumor effects.
Synthesemethoden
The synthesis of N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the introduction of the pyrazole-5-carboxamide moiety, which is achieved through a reaction between 5-amino-1H-pyrazole-4-carboxamide and ethyl 2-bromoacetate. The resulting intermediate is then reacted with thiophen-2-yl-ethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential in cancer treatment. The molecule has shown promising results in a variety of tumor models, including pancreatic cancer, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of standard chemotherapy and radiotherapy in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(11-3-2-8-18-11)13-6-7-14-12(17)10-4-5-15-16-10/h2-5,8-9,13H,6-7H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDHLAOOGZCRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCCNC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)



![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)